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Deoxycholic Acid 3-O-Sulfate Disodium Salt

Cat. No.: B1145104
CAS No.: 60237-35-6
M. Wt: 516.6
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Description

Overview of Bile Acid Metabolism and Physiological Significance

Bile acids are steroid acids synthesized in the liver from cholesterol, representing a major pathway for cholesterol catabolism. elsevier.esxiahepublishing.com The two primary bile acids produced in humans are cholic acid and chenodeoxycholic acid. wikipedia.org These are conjugated with the amino acids glycine (B1666218) or taurine (B1682933) in the liver, which increases their solubility, before being secreted into the bile. elsevier.es Stored and concentrated in the gallbladder during fasting, bile acids are released into the duodenum upon food consumption, particularly in response to dietary fats. elsevier.es

The primary physiological role of bile acids in the intestine is to act as powerful detergents, emulsifying dietary fats and facilitating the absorption of lipids and fat-soluble vitamins (A, D, E, and K). elsevier.esnumberanalytics.com Beyond this digestive function, bile acids are crucial signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy homeostasis. nih.govmdpi.com They exert these effects by activating specific nuclear receptors, such as the farnesoid X receptor (FXR), and cell surface receptors like the G-protein-coupled bile acid receptor-1 (GPBAR-1, also known as TGR5). elsevier.es

Role of Sulfation in Bile Acid Biotransformation and Homeostasis

Sulfation is a critical detoxification pathway in bile acid metabolism. nih.govoup.com This biotransformation process involves the addition of a sulfonate group (SO₃⁻) to the bile acid molecule, a reaction primarily catalyzed by the enzyme Sulfotransferase-2A1 (SULT2A1). nih.govoup.com Sulfation significantly alters the physicochemical properties of bile acids, most notably by increasing their water solubility. oup.com

This enhanced solubility has several important consequences for bile acid homeostasis:

Reduced Intestinal Absorption: Sulfated bile acids are less readily absorbed by the intestine compared to their unsulfated counterparts. nih.govoup.com

Enhanced Excretion: The increased water solubility facilitates the elimination of bile acids through both urine and feces. nih.govoup.com

Decreased Toxicity: Sulfation renders bile acids less toxic, protecting cells from the detergent and potentially damaging effects of high bile acid concentrations. oup.comnih.gov This is particularly important during cholestatic conditions, where bile flow is impaired and intrahepatic bile acid levels can rise. nih.gov

While only a small proportion of bile acids in bile and serum are sulfated in healthy individuals, a majority of those found in urine are sulfated, highlighting the efficiency of this elimination route. nih.govoup.com The formation of sulfated bile acids can increase significantly during cholestatic liver diseases, suggesting an adaptive role for sulfation in protecting the liver under pathological conditions. nih.govoup.com

Definition and Contextualization of Deoxycholic Acid 3-O-Sulfate Disodium (B8443419) Salt as a Secondary Bile Acid Metabolite

Deoxycholic Acid 3-O-Sulfate Disodium Salt is a specific, sulfated metabolite of a secondary bile acid. avantiresearch.commtoz-biolabs.com To understand this compound, it is essential to break down its name and origin:

Deoxycholic Acid (DCA): This is a secondary bile acid formed in the colon when gut bacteria metabolize the primary bile acid, cholic acid. wikipedia.orgoup.com

3-O-Sulfate: This indicates that a sulfate (B86663) group is attached to the hydroxyl group at the third carbon position (C3) of the deoxycholic acid steroid nucleus. mtoz-biolabs.comhmdb.ca

Disodium Salt: This signifies that the acidic sulfate and carboxylate groups are present as sodium salts, which enhances the compound's stability and solubility in aqueous environments. avantiresearch.comlgcstandards.com

Therefore, this compound is a product of the body's detoxification machinery, specifically the sulfation pathway, acting upon the microbially-produced secondary bile acid, deoxycholic acid. avantiresearch.commtoz-biolabs.com Its formation is a key step in neutralizing the potential toxicity of deoxycholic acid and facilitating its removal from the body. nih.govmtoz-biolabs.com This metabolite is a subject of research for its role in bile acid metabolism, liver function, and its potential as a biomarker in various physiological and pathological states. mtoz-biolabs.com

Chemical Properties of this compound

Property Value Source
Molecular Formula C₂₄H₃₈Na₂O₇S lgcstandards.comlgcstandards.com
Molecular Weight 516.6 g/mol lgcstandards.comlgcstandards.com
CAS Number 60237-35-6 lgcstandards.comlgcstandards.com
Alternate CAS (Free Acid) 67030-48-2 lgcstandards.comlgcstandards.com
Class Sulfated Steroid hmdb.ca

| Synonyms | DCA-3-O-S, 3-sulfodeoxycholic acid | mtoz-biolabs.comhmdb.ca |

Table of Compounds Mentioned

Compound Name Type
Cholic Acid Primary Bile Acid
Chenodeoxycholic Acid Primary Bile Acid
Deoxycholic Acid Secondary Bile Acid
Lithocholic Acid Secondary Bile Acid
This compound Sulfated Secondary Bile Acid
Glycine Amino Acid
Taurine Amino Acid

Properties

CAS No.

60237-35-6

Molecular Formula

C₂₄H₃₈Na₂O₇S

Molecular Weight

516.6

Synonyms

12-Hydroxy-3-(sulfooxy)-(3α,5β,12α)-cholan-24-oic Acid; 

Origin of Product

United States

Chemical Synthesis and Structural Elucidation Methodologies of Deoxycholic Acid 3 O Sulfate Disodium Salt

Strategies for Stereoselective Synthesis of Deoxycholic Acid 3-O-Sulfate and Related Derivatives

The stereoselective synthesis of Deoxycholic Acid 3-O-Sulfate Disodium (B8443419) Salt is critical to ensure the sulfate (B86663) moiety is attached exclusively to the hydroxyl group at the C-3 position of the steroid nucleus. This is achieved through carefully controlled reactions involving specific sulfating agents and the use of protecting groups to prevent reactions at other sites, such as the 12α-hydroxyl group.

The sulfation of bile acids is a key detoxification pathway. oup.com Synthetic procedures for preparing bile acid sulfates often employ a sulfur trioxide complex as the sulfating agent. A common and effective method involves using a sulfur trioxide-triethylamine complex in a solvent like pyridine (B92270) or dimethylformamide. nih.govosti.gov Another established agent for this transformation is a pyridine-sulfur trioxide complex. nih.govpnas.org These reagents react with the hydroxyl groups on the bile acid steroid core to form the corresponding sulfate esters. The choice of reagent and reaction conditions can be optimized to achieve high yields, often exceeding 90%. nih.govosti.gov This efficiency minimizes the need for extensive chromatographic purification steps. osti.gov The general approach allows for the synthesis of various sulfated bile acids, including monosulfates at different positions on the steroid nucleus. nih.gov

To achieve regioselectivity and ensure sulfation occurs specifically at the 3α-hydroxyl group of deoxycholic acid, a strategy involving protective groups is employed. nih.gov The 12α-hydroxyl group must be protected before the sulfation step to prevent its reaction. This can be accomplished by converting the hydroxyl groups into temporary ester forms, such as formyl esters. osti.gov The 3-hydroxy formyloxy bile acid can then be selectively sulfated. osti.gov Following the addition of the sulfate group at the C-3 position, the protecting acyl groups are removed under mild alkaline hydrolysis conditions, which are gentle enough to not cleave the newly formed sulfate ester bond. osti.govnih.gov This multi-step process, starting from a deoxycholic acid precursor, allows for the specific preparation of the desired 3-monosulfate derivative. nih.gov

The final step in the synthesis is the preparation and purification of the compound as a stable, crystalline disodium salt. nih.gov After the sulfation and deprotection steps, the bile acid sulfate is often first isolated as a salt with an organic base, such as a p-toluidinium or triethylammonium (B8662869) salt, which facilitates precipitation and initial purification. nih.govosti.gov This intermediate salt is then converted to the final disodium salt by treatment with a sodium source, typically methanolic sodium hydroxide. osti.gov The desired Deoxycholic Acid 3-O-Sulfate Disodium Salt is then precipitated from a solvent system like methanol-ether to yield a pure, crystalline product. osti.govnih.gov

Table 1: Key Reagents in the Synthesis of this compound

Reagent Role in Synthesis
Deoxycholic Acid Starting precursor molecule. nih.gov
Formic Acid / Acetic Anhydride Used to form protecting formyl groups on hydroxyls. osti.gov
Sulfur Trioxide-Triethylamine Sulfating agent that adds the sulfate group to the 3-OH position. nih.govosti.gov
Pyridine / Dimethylformamide Solvents for the sulfation reaction. nih.govosti.gov
p-Toluidine Used to precipitate and isolate the intermediate sulfate as a p-toluidinium salt. nih.govosti.gov
Methanolic Sodium Hydroxide Used for mild hydrolysis of protecting groups and to convert the intermediate salt to the final disodium salt. osti.govnih.gov
Methanol / Ether Solvent system for crystallization and purification of the final disodium salt product. osti.govnih.gov

Isotopic Labeling and Analogue Synthesis for Mechanistic Investigations

Isotopically labeled analogues of Deoxycholic Acid 3-O-Sulfate are indispensable tools for studying its metabolic fate. By incorporating heavy isotopes such as deuterium (B1214612) (²H or D), researchers can trace the molecule through complex biological systems using mass spectrometry.

A deuterium-labeled version of the target compound, Deoxycholic Acid-3-Sulfate Sodium Salt-d4, has been synthesized for research purposes. medchemexpress.com The synthesis of such labeled compounds typically involves using a deuterated starting material or introducing deuterium atoms at specific positions through chemical reactions. researchgate.net For Deoxycholic Acid-3-Sulfate Sodium Salt-d4, the synthesis would likely start with a deuterated deoxycholic acid precursor, such as deoxycholic acid-d4. medchemexpress.com This labeled precursor would then undergo the same stereoselective sulfation and salt formation process described previously. The incorporation of stable heavy isotopes allows the labeled molecule to be distinguished from its naturally occurring (unlabeled) counterparts in biological samples. medchemexpress.commedchemexpress.com

Table 2: Properties of Deuterium-Labeled Deoxycholic Acid 3-O-Sulfate

Compound Name Molecular Formula Molecular Weight Isotopic Label
Deoxycholic Acid-3-Sulfate Sodium Salt-d4 C₂₄H₃₅D₄NaO₇S 498.64 Deuterium (D, ²H)

The use of stable isotope-labeled compounds is a powerful technique in metabolomics for tracking the metabolic fate of molecules. biorxiv.org Labeled analogues like Deoxycholic Acid-3-Sulfate-d4 serve as tracers that can be administered and then measured in biological fluids or tissues over time. nih.govyoutube.com This allows for the quantitative analysis of the compound's absorption, distribution, metabolism, and excretion (ADME) pathways. oup.comnih.gov Because the labeled tracer can be differentiated from the endogenous pool of bile acids by its higher mass, researchers can accurately model kinetic parameters such as absorption rates and formation rates in healthy and diseased states. nih.gov This approach is fundamental to understanding bile acid homeostasis, the efficiency of detoxification pathways like sulfation, and how these processes are altered in various pathologies. oup.com

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

The definitive structural confirmation of this compound is accomplished through a combination of sophisticated spectroscopic and chromatographic methods. These techniques are essential for verifying the molecular structure, determining the correct stereochemistry, and ensuring the purity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise three-dimensional structure of molecules, including the stereochemistry of the steroid nucleus of bile acids. In the analysis of this compound, both ¹H and ¹³C NMR are employed to confirm the successful and regioselective sulfation at the C-3 position.

The introduction of an electronegative sulfate group at the 3α-hydroxyl position induces predictable changes in the chemical shifts of nearby protons and carbon atoms compared to the parent deoxycholic acid molecule. This phenomenon, known as the inductive effect, is key to confirming the site of sulfation. youtube.com Specifically, the proton attached to the carbon bearing the sulfate group (H-3) is expected to experience a significant downfield shift (an increase in its ppm value). nih.gov Similarly, protons on adjacent carbons (e.g., H-2 and H-4) also exhibit smaller downfield shifts. nih.gov These effects are additive and provide a clear signature of sulfation. nih.gov

Table 1: Expected ¹H NMR Chemical Shift Changes Upon Sulfation at C-3 of Deoxycholic Acid
ProtonExpected Chemical Shift ChangeRationale
H-3 (proton on the sulfated carbon)Significant downfield shift (approx. 0.4-0.7 ppm)Direct deshielding effect from the highly electronegative sulfate group. nih.gov
H-2, H-4 (protons on adjacent carbons)Moderate downfield shift (approx. 0.07-0.3 ppm)Inductive effect of the sulfate group extending to neighboring atoms. nih.gov
Other remote protonsMinimal to no shiftThe inductive effect diminishes rapidly with distance.

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. It provides crucial information on the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which can then be compared to the calculated mass of the expected chemical formula (C₂₄H₃₈Na₂O₇S) to confirm its elemental composition. This technique offers high accuracy and is a primary method for molecular formula verification.

Tandem mass spectrometry (MS/MS), often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS/MS), is used to study the fragmentation of the molecule. nih.gov For sulfated bile acids, collision-induced dissociation (CID) in negative ion mode is particularly informative. Sulfate conjugates are known to produce a characteristic product ion corresponding to the bisulfate anion (HSO₄⁻) at a mass-to-charge ratio (m/z) of 96.96. nih.gov The observation of this specific fragment is a strong indicator of the presence of a sulfate group. Further fragmentation of the steroid backbone can help to confirm the identity of the parent bile acid. The combination of the precursor ion mass and the specific fragmentation pattern provides definitive structural confirmation.

Table 2: Key Mass Spectrometry Data for this compound
ParameterValueReference
Molecular FormulaC₂₄H₃₈Na₂O₇S nih.govresearchgate.net
Average Molecular Weight516.6 g/mol nih.govresearchgate.net
Monoisotopic Mass516.2134 g/mol nih.gov
Characteristic MS/MS Fragment (Negative Ion Mode)m/z 96.96 (HSO₄⁻) nih.gov

Analytical Methodologies for Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatographic methods are the cornerstone for the analysis of deoxycholic acid 3-O-sulfate disodium (B8443419) salt, providing the necessary resolution to separate it from a complex mixture of other bile acid species.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation of bile acids. nih.gov These methods typically utilize reversed-phase columns, such as C18, to separate compounds based on their hydrophobicity. researchgate.net A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used in a gradient elution mode to achieve optimal separation. nih.gov UPLC, with its use of smaller particle size columns (sub-2 µm), offers higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC. dovepress.com

For the detection of bile acids that lack a strong chromophore, UV detection can be employed, often at low wavelengths around 200-210 nm. researchgate.net However, the sensitivity and specificity at these wavelengths can be limited due to potential interference from other compounds in biological samples. nih.gov

Table 1: Typical HPLC/UPLC Parameters for Bile Acid Separation

ParameterTypical Setting
Column Reversed-phase C18 or C8
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized for separation of bile acid isomers
Flow Rate 0.2 - 0.6 mL/min for UPLC; 0.8 - 1.5 mL/min for HPLC
Column Temperature 35 - 50 °C
Injection Volume 1 - 10 µL
Detector UV (200-210 nm) or Mass Spectrometer

Coupled Techniques: LC-MS and LC-ESI-MS/MS for Bile Acid Profiling

The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), is the gold standard for the analysis of bile acids, including their sulfated conjugates. nih.govmdpi.com This approach combines the superior separation capabilities of LC with the high sensitivity and specificity of mass spectrometric detection. nih.gov

LC-ESI-MS/MS allows for the selective detection and quantification of deoxycholic acid 3-O-sulfate disodium salt even in the presence of its isomers and other structurally related bile acids. nih.gov The analysis is typically performed in negative ion mode, as the sulfate (B86663) and carboxyl groups are readily deprotonated. Multiple reaction monitoring (MRM) is often employed for quantification, where specific precursor-to-product ion transitions for the target analyte and an internal standard are monitored, significantly enhancing selectivity and reducing background noise. nih.gov This technique is essential for comprehensive bile acid profiling in various biological matrices. nih.gov

Quantitative Assay Development

The development of a robust and reliable quantitative assay is critical for accurately determining the concentration of this compound in biological samples. This involves a thorough validation of the analytical method.

Method Validation Parameters (Linearity, Limit of Detection, Limit of Quantitation)

A key aspect of assay development is the validation of the method to ensure its performance is suitable for its intended purpose. The validation process assesses several parameters, including:

Linearity: This establishes the relationship between the concentration of the analyte and the instrumental response. A calibration curve is generated by analyzing a series of standards of known concentrations. The linearity is typically evaluated by the coefficient of determination (R²), which should ideally be close to 1. nih.gov

Limit of Detection (LOD): This is the lowest concentration of the analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable precision and accuracy. conicet.gov.ar

Limit of Quantitation (LOQ): This is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. conicet.gov.ar For bioanalytical methods, the LOQ is the lowest standard on the calibration curve. nih.gov

Table 2: Example of Method Validation Parameters for a Related Bile Acid (Ursodeoxycholic Acid) by LC-MS/MS

ParameterValue
Linearity Range 5 - 5000 ng/mL
Correlation Coefficient (R²) > 0.99
Lower Limit of Quantitation (LLOQ) 5 ng/mL
Intra- and Inter-assay Imprecision < 10%
Accuracy 85 - 115%
Recovery 92 - 110%

Data adapted from a study on ursodeoxycholic acid, a structurally similar bile acid, to illustrate typical validation parameters. Specific values for this compound would require a dedicated validation study. nih.gov

Application in Complex Biological Matrices (e.g., cell culture media, tissue homogenates, in vitro fermentation samples)

The validated analytical methods, particularly LC-MS/MS, are well-suited for the quantification of this compound in a variety of complex biological matrices.

Cell Culture Media: Analysis of cell culture media can provide insights into the cellular metabolism and transport of sulfated bile acids. LC-MS/MS methods have been successfully applied to quantify bile acids in cell culture supernatants, enabling studies on the effects of these compounds on cellular function. nih.gov

Tissue Homogenates: Measuring the concentration of deoxycholic acid 3-O-sulfate in tissue homogenates, such as from the liver or intestine, is crucial for understanding its tissue-specific distribution and accumulation. Sample preparation for tissue homogenates typically involves protein precipitation followed by solid-phase extraction to remove interfering substances before LC-MS/MS analysis. nih.govnih.gov

In Vitro Fermentation Samples: The gut microbiota plays a significant role in bile acid metabolism. In vitro fermentation models using fecal slurries are employed to study the biotransformation of bile acids by gut bacteria. LC-MS/MS is used to analyze the changes in bile acid profiles, including the formation and degradation of sulfated species like deoxycholic acid 3-O-sulfate, in these fermentation samples. mdpi.com

Spectrophotometric and Colorimetric Approaches for Bile Acid Analysis

Spectrophotometric and colorimetric assays are generally simpler and more cost-effective than chromatographic methods. creative-proteomics.com These methods are often based on enzymatic reactions. For instance, the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) can be used to oxidize the 3α-hydroxyl group of bile acids, leading to the production of NADH, which can be measured spectrophotometrically. abcam.com

However, these methods have significant limitations for the specific analysis of this compound. A primary issue is the lack of specificity; these enzymatic assays typically measure the total concentration of bile acids or a certain class of bile acids and cannot differentiate between individual bile acid species. creative-proteomics.com Furthermore, the presence of the sulfate group at the 3-position of deoxycholic acid blocks the action of the 3α-HSD enzyme, rendering this common enzymatic method unsuitable for its direct quantification. While some colorimetric methods for specific bile acids are being developed, they often suffer from cross-reactivity with other structurally similar bile acids. researchgate.net Therefore, spectrophotometric and colorimetric approaches are not recommended for the specific and accurate quantification of this compound.

Metabolic Pathways and Biotransformation of Deoxycholic Acid 3 O Sulfate Disodium Salt in Biological Systems

Hepatic Sulfation of Deoxycholic Acid

In the liver, deoxycholic acid (DCA), a secondary bile acid, undergoes phase II detoxification reactions to increase its water solubility and facilitate its elimination. nih.govoup.com Sulfation is a primary mechanism in this process, converting DCA into a more hydrophilic and less toxic compound, Deoxycholic Acid 3-O-Sulfate. nih.gov This conjugation significantly alters the physicochemical and pharmacokinetic properties of the bile acid, reducing its cytotoxicity and limiting its intestinal reabsorption. nih.gov

The enzymatic process of sulfation is catalyzed by a superfamily of cytosolic enzymes known as sulfotransferases (SULTs). nih.gov These enzymes facilitate the transfer of a sulfonate group (SO3−) from a universal donor molecule, 3′-phosphoadenosine 5′-phosphosulfate (PAPS), to the substrate. nih.govnih.gov In humans, SULT2A1 is recognized as the principal SULT enzyme responsible for the sulfation of bile acids at the 3α-hydroxyl position. nih.gov This reaction generates hydrophilic products that are more readily excreted in urine. oup.comnih.gov While sulfation is a key detoxification pathway in humans, its prominence can vary between species. nih.gov

Table 1: Key Human Sulfotransferases (SULTs) in Metabolism

Enzyme FamilyKey MembersPrimary Endogenous SubstratesRole in Bile Acid Metabolism
SULT1 SULT1A1, SULT1E1Phenols, Catecholamines, EstrogensMinor role; primarily metabolizes other xenobiotics and hormones.
SULT2 SULT2A1, SULT2B1bSteroids (DHEA), Bile Acids, CholesterolSULT2A1 is the major enzyme for sulfonating bile acids like DCA at the C-3 position. nih.gov

Parallel to sulfation, deoxycholic acid is also a substrate for phase I metabolism by Cytochrome P450 (CYP) enzymes, a superfamily of hemoproteins crucial for drug and xenobiotic detoxification. youtube.comnih.gov The CYP3A subfamily, particularly CYP3A4 and CYP3A7, plays a significant role in the metabolism of bile acids. nih.govnih.govsemanticscholar.org These enzymes protect against the potential cytotoxicity of high bile acid concentrations by catalyzing their hydroxylation. semanticscholar.org

Research has demonstrated that CYP3A4 and CYP3A7 specifically mediate the 1β-hydroxylation of deoxycholic acid to form 1β-hydroxy-deoxycholic acid (1β-OH-DCA). nih.govsemanticscholar.orgmedchemexpress.com This metabolic step is considered a significant detoxification pathway, and the resulting hydroxylated metabolites can subsequently undergo further conjugation with glycine (B1666218), taurine (B1682933), or sulfate (B86663). nih.govsemanticscholar.org The ratio of 1β-OH-DCA to DCA in urine has been explored as a potential endogenous biomarker for CYP3A activity. nih.govmdpi.com The formation of 1β-OH-DCA is strongly inhibited by the CYP3A inhibitor ketoconazole, confirming the enzyme's primary role in this reaction. nih.govresearchgate.net

Table 2: Cytochrome P450 Enzymes in Deoxycholic Acid Metabolism

EnzymeLocationFunctionResulting Metabolite
CYP3A4 Liver, IntestineMost abundant CYP in the liver; metabolizes over 30% of drugs and endogenous compounds like bile acids. nih.govyoutube.comCatalyzes the 1β-hydroxylation of DCA. nih.govsemanticscholar.orgmedchemexpress.com
CYP3A5 Liver, other tissuesContributes to drug and steroid metabolism; expression is genetically polymorphic.Appears to be poorly involved in the 1β-hydroxylation of DCA. semanticscholar.org
CYP3A7 Fetal liverPrimary CYP enzyme in the fetal liver.Catalyzes the 1β-hydroxylation of DCA. nih.govsemanticscholar.orgmedchemexpress.com

Intestinal Microbiota-Mediated Metabolism

A crucial initial step in the intestinal metabolism of conjugated bile acids is deconjugation, catalyzed by microbial enzymes called bile salt hydrolases (BSHs). wikipedia.orgnih.gov BSHs hydrolyze the amide bond linking the bile acid steroid core to its conjugated amino acid (glycine or taurine). nih.govnih.govbiorxiv.org This reaction is considered a "gatekeeper" step, as deconjugation is necessary before further transformations, such as dehydroxylation, can occur. nih.govbiorxiv.org

In the context of Deoxycholic Acid 3-O-Sulfate, the sulfate group must also be removed for the bile acid to be fully returned to its unconjugated state. While BSHs act on the amino acid conjugate, other bacterial enzymes are responsible for desulfation. Studies have shown that the sulfate moiety at the C-3 position is susceptible to hydrolysis by intestinal microbiota, which regenerates deoxycholic acid. nih.govoup.com This desulfation allows the liberated DCA to enter the pool of secondary bile acids available for further bacterial modification or reabsorption. oup.com

Once deconjugated and desulfated, deoxycholic acid can be further biotransformed by the gut microbiota into a variety of other secondary bile acids and derivatives. nih.govresearchgate.net A key transformation is 7α-dehydroxylation, a multi-step pathway carried out by a small number of anaerobic bacteria, primarily from the Clostridium genus, which possess the bile acid-inducible (bai) operon. cornell.edunih.govyoutube.com

Furthermore, gut bacteria can produce stereoisomers of common secondary bile acids. For instance, certain species within the Firmicutes phylum can convert DCA into allo-deoxycholic acid (allo-DCA), a stereoisomer with a "flat" A/B ring structure, in contrast to the "kinked" structure of conventional bile acids. nih.gov This chemical diversification by the gut microbiota significantly expands the complexity of the bile acid pool, generating dozens of distinct molecular species from the primary bile acids synthesized by the host. nih.gov

The composition and diversity of an individual's gut microbiota directly determine the metabolic capacity for bile acid transformation and, consequently, the circulating levels of Deoxycholic Acid 3-O-Sulfate. cornell.edu The abundance of specific bacterial species that express BSHs, desulfating enzymes, and the bai gene cluster dictates the rate at which Deoxycholic Acid 3-O-Sulfate is converted back to DCA and subsequently into other derivatives. semanticscholar.orgcornell.edunih.gov

Dietary habits can significantly alter the gut microbial ecosystem and, in turn, bile acid metabolism. nih.gov For example, a study demonstrated that an animal-based diet led to an increase in the abundance of bile-tolerant microorganisms and a corresponding increase in fecal DCA levels. nih.gov This suggests that diets high in fat can promote the growth of bacteria capable of deconjugating and dehydroxylating bile acids, thereby lowering the proportion of sulfated species like Deoxycholic Acid 3-O-Sulfate in the gut and increasing the concentration of unconjugated secondary bile acids. nih.gov

Enterohepatic Circulation and Systemic Distribution

Deoxycholic Acid (DCA) is a secondary bile acid, formed from the primary bile acid cholic acid by the metabolic action of intestinal bacteria. wikipedia.orgnih.gov Like other bile acids, it undergoes enterohepatic circulation, a process of secretion from the liver into the bile, passage into the intestine, followed by reabsorption and return to the liver via the portal circulation. nih.govwikipedia.org The sulfated form, Deoxycholic Acid 3-O-Sulfate, follows a modified path within this circuit, largely dictated by its altered physicochemical properties.

The addition of a sulfate group at the 3-hydroxy position is a critical biotransformation step. This reaction, known as sulfation, is catalyzed by cytosolic sulfotransferase enzymes (SULTs), particularly SULT2A1, which is highly expressed in the liver and intestine. nih.govresearchgate.netgenecards.orgnih.gov Sulfation significantly increases the water solubility of the bile acid molecule. oup.comoup.com This enhanced hydrophilicity decreases its passive absorption in the intestine and alters its interaction with the transport proteins that govern the enterohepatic circulation. oup.comnih.gov

While unsulfated, conjugated bile acids are primarily transported across the canalicular membrane of hepatocytes into bile by the Bile Salt Export Pump (BSEP), sulfated bile acids are substrates for a different transporter, the Multidrug Resistance-Associated Protein 2 (MRP2). oup.comoup.comresearchgate.net Once in the intestine, the majority of sulfated bile acids are not readily absorbed in the small intestine and pass into the large intestine. oup.comoup.com

A small fraction of bile acids can escape hepatic uptake and "spill over" into the systemic circulation. oup.com However, under normal physiological conditions, only a small proportion of the bile acids found in serum are sulfated. oup.comnih.gov The liver is highly efficient at clearing most bile acids from the portal blood, but the uptake of sulfated bile acids by hepatocytes is less efficient than that of their unsulfated counterparts. oup.com

The table below summarizes the key transport proteins involved in the circulation of bile acids and their sulfated counterparts.

Table 1: Key Proteins in the Transport of Deoxycholic Acid and its 3-O-Sulfate Metabolite

TransporterLocationFunctionSubstrate Preference
ASBT (Apical Sodium-Dependent Bile Acid Transporter) Apical membrane of terminal ileum enterocytesPrimary mechanism for reabsorption of bile acids from the intestine.Primarily conjugated, unsulfated bile acids. researchgate.net
OATPs (Organic Anion-Transporting Polypeptides) Basolateral membrane of hepatocytesUptake of bile acids from portal blood into the liver. nih.govBoth sulfated and unsulfated bile acids. oup.com
NTCP (Na+-Taurocholate Cotransporting Polypeptide) Basolateral membrane of hepatocytesMajor transporter for uptake of conjugated bile acids into the liver. nih.govPrimarily conjugated, unsulfated bile acids; may also transport some sulfated forms. oup.com
BSEP (Bile Salt Export Pump) Canalicular membrane of hepatocytesEfflux of bile acids from the liver into bile.Primarily conjugated, unsulfated bile acids. oup.comoup.com
MRP2 (Multidrug Resistance-Associated Protein 2) Canalicular membrane of hepatocytes; Apical membrane of enterocytesEfflux of divalent (e.g., sulfated or glucuronidated) bile acids into bile and back into the intestinal lumen. oup.comresearchgate.netnih.govSulfated and other conjugated bile acids. oup.comresearchgate.net
MRP3 / MRP4 Basolateral membrane of hepatocytesEfflux of bile acids from hepatocytes into sinusoidal blood, especially in cholestatic conditions. researchgate.netSulfated and glucuronidated bile acids. researchgate.net

Excretion Pathways and Metabolite Profiling

The biotransformation of deoxycholic acid via sulfation is a key pathway for its detoxification and elimination. oup.comoup.comnih.gov The addition of the sulfate group creates a more water-soluble molecule that is more readily excreted by the kidneys. genecards.orguniprot.org Consequently, urinary excretion is a major elimination route for Deoxycholic Acid 3-O-Sulfate and other sulfated bile acids. oup.comoup.com Studies have shown that the renal clearance of sulfated bile salts can be 20 to 200 times greater than that of their corresponding non-sulfated forms. nih.gov In healthy individuals, a very high percentage of the bile acids found in urine are in a sulfated form. oup.com

In contrast, fecal excretion is the primary route for the bulk of unsulfated bile acids. Sulfated bile acids that reach the colon can be acted upon by intestinal bacteria, which possess desulfating activity. oup.com These bacteria can cleave the sulfate group, liberating the original deoxycholic acid, which can then be either reabsorbed or excreted in the feces. oup.comoup.com

The distribution of sulfated versus unsulfated bile acids varies significantly between different biological fluids, highlighting the role of sulfation in directing bile acids toward urinary excretion.

Table 2: Relative Distribution of Sulfated Bile Acids in Biological Fluids

Biological FluidPercentage of Sulfated Bile Acids (Approximate)Key Findings
Urine >70% in humans oup.comIn healthy subjects, the vast majority of urinary bile acids are sulfated, indicating sulfation is critical for renal elimination. oup.com In cholestatic conditions, urine becomes a major route for bile acid excretion, with over 60% being sulfated. nih.gov
Serum 4-5% in cirrhotic patients nih.govThe proportion of sulfated bile acids in the blood is typically low, reflecting efficient hepatic clearance and rapid renal excretion. oup.comnih.gov
Bile 7-10% in cirrhotic patients nih.govWhile sulfated bile acids are actively secreted into bile, they represent a minor fraction of the total biliary bile acids under most conditions. nih.govnih.gov

Deoxycholic Acid 3-O-Sulfate Disodium (B8443419) Salt is itself a major metabolite of deoxycholic acid. avantiresearch.commtoz-biolabs.com The metabolic profile of deoxycholic acid also includes other transformation products. In addition to sulfation, deoxycholic acid can undergo oxidation and epimerization. Studies have identified metabolites such as 3alpha-hydroxy-12-oxo-5beta-cholanoic acid (an oxidized form) and 3beta,12alpha-dihydroxy-5beta-cholanoic acid (an epimer) in human bile. nih.gov

Furthermore, like primary bile acids, deoxycholic acid is conjugated with the amino acids glycine or taurine in the liver before secretion into bile. nih.govwikipedia.org This process of amidation can occur in conjunction with sulfation, leading to a variety of conjugated metabolites.

Mechanistic Research on Biological Activities in Preclinical and in Vitro Models

Interaction with Cellular Membranes and Proteins

The interaction of bile acids with cellular membranes is fundamental to many of their physiological and pathophysiological effects. The detergent-like properties of these molecules allow them to interact with and disrupt lipid bilayers and solubilize membrane-bound proteins.

Deoxycholic acid and its salts are well-established anionic detergents used in biochemical research to isolate and purify integral membrane proteins. nih.govwikipedia.org These amphipathic molecules possess both a hydrophobic steroid nucleus and a hydrophilic face, allowing them to form micelles that can encapsulate membrane proteins, effectively extracting them from the lipid bilayer. wikipedia.org The sodium salt of deoxycholic acid is frequently used to lyse cells and solubilize cellular and membrane components. wikipedia.org

Interactive Table: Properties of Deoxycholic Acid as a Detergent

PropertyDescriptionReference
ClassificationAnionic detergent/surfactant nih.gov
MechanismForms micelles that disrupt lipid bilayers and solubilize hydrophobic molecules. wikipedia.org
ApplicationIsolation and purification of integral membrane proteins. nih.gov
Parent Compound UseSodium deoxycholate is used to lyse cells and solubilize membrane components. wikipedia.org
Sulfated Form UseDeoxycholic Acid 3-O-Sulfate is also used as a detergent to isolate membrane-associated proteins. nih.gov

As a bile acid, a primary physiological role of deoxycholic acid and its metabolites is the emulsification of dietary fats in the intestine, a process critical for digestion and absorption. wikipedia.org This is a direct consequence of their detergent properties. In the context of cell integrity, the non-sulfated deoxycholic acid has been shown to perturb cell membrane structure by altering membrane microdomains, known as lipid rafts. nih.gov Studies have shown that DCA can cause a rearrangement of cholesterol within the membrane and affect the distribution of lipid raft marker proteins. nih.gov At high concentrations, the detergent action of deoxycholic acid can lead to nonspecific lysis of cell membranes, disrupting the cellular architecture. nih.gov

The sulfation of deoxycholic acid at the 3-O-position generally serves as a detoxification pathway, increasing its water solubility and facilitating its excretion. frontiersin.org This modification is expected to reduce the toxicity associated with the parent molecule. A study investigating the effects of sulfated deoxycholic acid on an in vitro intestinal barrier model composed of Caco-2 and HT29-MTX-E12 cells found that sulfated DCA had only minor effects on intestinal barrier function. medchemexpress.com Specifically, while activated dendritic cells caused a decrease in transepithelial electrical resistance (a measure of barrier integrity), the addition of sulfated DCA slightly restored this resistance. medchemexpress.com This suggests that the sulfated form is less disruptive to cell integrity compared to its more hydrophobic, non-sulfated counterpart.

Role in Signaling Pathways and Receptor Modulation

Bile acids are not merely digestive surfactants; they are also crucial signaling molecules that modulate metabolic and inflammatory pathways through interaction with specific receptors, most notably the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5. frontiersin.orgfrontiersin.org

Deoxycholic acid is a known agonist for TGR5, with a higher potency than cholic acid and chenodeoxycholic acid. nih.gov It is also recognized as a ligand for the nuclear receptor FXR, although with lower efficacy compared to chenodeoxycholic acid. news-medical.net The activation of these receptors by bile acids triggers a cascade of downstream signaling events.

The sulfation of bile acids can significantly impact their receptor-binding affinity. Sulfation is a major pathway for the detoxification and elimination of hydrophobic bile acids. frontiersin.orgnih.gov While specific studies on the direct binding affinity of Deoxycholic Acid 3-O-Sulfate Disodium (B8443419) Salt to FXR and TGR5 are limited, research on other sulfated bile acids provides some insight. For instance, in one study, high concentrations of taurolithocholic acid 3-sulfate were used to investigate TGR5, though the physiological relevance was questioned. medchemexpress.com The general understanding is that sulfation increases the hydrophilicity of bile acids, which may reduce their ability to enter cells and interact with nuclear receptors like FXR. It has been observed that inflammatory bowel disease patients have an increased fecal excretion of 3-sulfated DCA, suggesting that sulfation might be altered in certain disease states. frontiersin.org

Activation of FXR and TGR5 by bile acids plays a central role in regulating energy metabolism. nih.gov TGR5 activation, for example, can stimulate energy expenditure. medchemexpress.com FXR activation is critical for maintaining metabolic homeostasis of lipids and glucose. nih.gov The downstream effects of TGR5 activation by its agonists include the stimulation of glucagon-like peptide-1 (GLP-1) secretion, which in turn can improve insulin (B600854) sensitivity.

Given that sulfation is a key step in bile acid detoxification and elimination, the effects of Deoxycholic Acid 3-O-Sulfate on these signaling cascades are likely to be different from those of its non-sulfated precursor. frontiersin.orgnih.gov The increased water solubility and enhanced excretion of sulfated bile acids suggest they may have a reduced capacity to activate systemic signaling pathways related to energy metabolism compared to non-sulfated DCA. frontiersin.org However, direct research on the specific downstream signaling effects of Deoxycholic Acid 3-O-Sulfate Disodium Salt is not extensively available.

Modulation of Immune Responses and Inflammatory Pathways

Bile acids are increasingly recognized as important modulators of the immune system, capable of influencing both innate and adaptive immune responses. They can interact with various immune cells and regulate inflammatory pathways, a function that is closely linked to their receptor activation properties. nih.gov

An in vitro study directly compared the effects of sulfated deoxycholic acid with its unsulfated form on an inflammatory human intestinal model. medchemexpress.com This model co-cultured intestinal epithelial cells (Caco-2 and HT29-MTX-E12) with immune cells (dendritic cells). The results indicated that when exposed directly to dendritic cells, secondary bile acids, including DCA, exhibited anti-inflammatory effects. medchemexpress.com The sulfated form of deoxycholic acid also showed these effects, but to a minor extent compared to the unsulfated version. medchemexpress.com This suggests that while sulfation does not completely abolish the immunomodulatory properties of DCA, it may attenuate its anti-inflammatory potential in this specific context.

Furthermore, another study highlighted the interaction of sodium deoxycholate sulfate (B86663) (a related compound) with lipopolysaccharide (LPS), a potent inflammatory molecule from the outer membrane of Gram-negative bacteria. The study showed that formulations containing sodium deoxycholate sulfate could neutralize LPS micelles, indicating a potential role in mitigating endotoxin-induced inflammation. The interaction between sulfated bile acids and bacterial components like LPS is an important area of research, as it could have implications for inflammatory conditions such as inflammatory bowel disease, where elevated levels of fecal 3-sulfodeoxycholic acid have been observed in patients. nih.govmedchemexpress.com

Interactive Table: Research Findings on Immunomodulation

CompoundExperimental ModelKey FindingReference
Sulfated Deoxycholic AcidIn vitro co-culture of intestinal epithelial cells and dendritic cellsExhibited minor anti-inflammatory effects on dendritic cells compared to the unsulfated form. medchemexpress.com
Sulfated Deoxycholic AcidIn vitro intestinal barrier modelSlightly restored transepithelial electrical resistance decreased by activated dendritic cells. medchemexpress.com
Sodium Deoxycholate SulfateIn vitro binding assays with Lipopolysaccharide (LPS)Neutralized LPS micelles, suggesting a role in mitigating endotoxin (B1171834) activity.

Impact on Cellular Homeostasis and Stress Responses

In contrast to the limited data on its immunological effects, there is direct evidence implicating this compound in the modulation of cellular stress, particularly oxidative stress and DNA damage.

Research indicates that deoxycholic acid 3-O-sulfate can induce cellular stress. At high concentrations, the compound is reported to cause an increase in reactive oxygen and nitrogen species (ROS/RNS), leading to a state of oxidative stress. avantiresearch.com This is a critical finding that directly links the sulfated metabolite to cellular damage pathways. This action is consistent with findings for its parent compound, DCA, which has been shown to induce mitochondrial oxidative stress in colon epithelial cells and generate ROS in other cell types. nih.govnih.gov The generation of these reactive species is a known driver of cellular injury and has been implicated in the initiation of apoptosis and other stress responses. nih.gov

Table 4: Research Findings on the Induction of Oxidative Stress
Model SystemCompoundKey FindingsReference
General (Metabolite properties)Deoxycholic Acid 3-SulfateHigh levels lead to increased reactive oxygen and nitrogen species (ROS/RNS), causing oxidative stress. avantiresearch.com
HCT-116 colon epithelial cellsDeoxycholate (DCA)Induces mitochondrial oxidative stress. nih.gov
BCS-TC2 human colon adenocarcinoma cellsDeoxycholic Acid (DCA)Induces apoptosis as a result of oxidative stress and increased ROS generation. nih.gov

A direct consequence of the oxidative stress induced by deoxycholic acid 3-O-sulfate is damage to DNA. It has been reported that high concentrations of this sulfated bile acid can cause DNA damage. avantiresearch.com This genotoxic potential is a significant finding with implications for cellular health and disease pathogenesis. The parent compound, DCA, is also well-documented as a DNA-damaging agent. In vitro studies have demonstrated that DCA induces DNA damage in benign Barrett's epithelial cells and various colon cancer cell lines, often assessed by the phosphorylation of histone H2AX, a sensitive marker for DNA double-strand breaks. nih.govnih.gov The capacity of bile salts to damage DNA is considered a potential mechanism contributing to their role as tumor promoters. nih.gov

Table 5: Research Findings on the Influence on DNA Integrity
Model SystemCompoundKey FindingsReference
General (Metabolite properties)Deoxycholic Acid 3-SulfateCan cause DNA damage when present at high levels. avantiresearch.com
BAR-T and BAR-T10 Barrett's epithelial cellsDeoxycholic Acid (DCA)Caused substantial increases in p-H2AX expression, a marker for DNA damage. nih.gov
Salmonella entericaSodium DeoxycholateInduces the SOS response, indicating DNA-damaging activity. nih.gov

Metabolic Regulation Studies in Experimental Systems

While extensive and direct research into the metabolic regulatory functions of this compound is limited, studies on its parent compound, deoxycholic acid (DCA), offer significant insights into its potential roles. It has been suggested that Deoxycholic Acid 3-Sulfate is involved in the homeostasis of glucose and other bile acids. avantiresearch.com However, the bulk of detailed mechanistic studies have been performed on the non-sulfated form.

Investigations into the non-sulfated form, deoxycholic acid (DCA), have revealed its participation in lipid metabolism, largely through its detergent properties that can cause the disruption of adipocytes. avantiresearch.com In vitro studies utilizing 3T3-L1 adipocytes have shown that DCA can markedly decrease cell viability by compromising the integrity of the cell membrane, an effect ascribed to its detergent action. nih.gov This points to a role in localized fat dissolution as opposed to the induction of a specific enzymatic lipolytic pathway. nih.gov

Additionally, in cultured J-774A.1 murine macrophages, DCA has been demonstrated to elevate the production of malondialdehyde (MDA), a biomarker for lipid peroxidation. nih.gov This phenomenon was noted at concentrations of 10-5 M and 10-4 M. nih.gov This suggests that hydrophobic bile acids such as DCA can stimulate Kupffer cells to generate reactive oxygen species, which can subsequently trigger lipid peroxidation. nih.gov In a study conducted with normal human subjects, the ingestion of DCA did not alter the daily secretion of cholesterol or lecithin. nih.gov

A summary of the in vitro effects of deoxycholic acid on lipid metabolism is provided in the table below.

Cell LineConcentrationObserved EffectReference
3T3-L1 adipocytesVariousSignificant decrease in cell viability, no induction of enzymatic lipolysis. nih.gov
J-774A.1 murine macrophages10-5 M and 10-4 MIncreased malondialdehyde (MDA) generation. nih.gov

Research indicates that deoxycholic acid (DCA) can negatively affect glucose homeostasis. In a study where C57BL/6J mice were administered a high-fat diet supplemented with DCA, the animals showed impaired glucose regulation. nih.govplos.org This was evidenced by elevated absolute blood glucose concentrations during an insulin tolerance test. plos.org The research proposed that DCA impairs whole-body glucose regulation by increasing the hydrophobicity of the circulating bile acid profile, which results in diminished hepatic insulin signaling and heightened hepatic endoplasmic reticulum (ER) stress. nih.govplos.org It is crucial to recognize that these findings pertain to the non-sulfated form of deoxycholic acid, and specific studies on the impact of this compound on glucose homeostasis are not available.

The table below summarizes the effects of deoxycholic acid on glucose homeostasis in an in vivo model.

Animal ModelDietKey FindingsReference
C57BL/6J miceHigh-fat diet + DCAImpaired glucose regulation, increased hepatic ER stress, decreased hepatic insulin signaling. nih.govplos.org

The interplay between various bile acid metabolites is a critical element of their regulatory activities. The sulfation of bile acids, including deoxycholic acid, represents a key metabolic pathway. The human sulfotransferase SULT2A1 has been identified as capable of sulfating a range of bile acids. nih.gov This biotransformation can modify the biological effects of the bile acids.

Studies focusing on the non-sulfated deoxycholic acid (DCA) have revealed that its ingestion can profoundly alter the composition of the bile acid pool. In healthy human volunteers, the administration of DCA resulted in a four-fold increase in deoxycholic acid pools, with deoxycholyl conjugates becoming the predominant biliary bile acids. nih.gov This was paralleled by a reduction in the pools of both chenodeoxycholic acid and cholic acid, with the synthesis of these primary bile acids being inhibited by 50%. nih.gov This illustrates a robust feedback mechanism where a secondary bile acid can control the synthesis of primary bile acids.

The interaction between bile acids and the farnesoid X receptor (FXR) serves as a principal regulatory point. Bile acids activate FXR, which consequently suppresses the expression of enzymes involved in the synthesis of both bile acids and taurine (B1682933), thereby coordinating these two metabolic pathways. eurekalert.org

Investigation of Cholagogue Mechanisms and Gallstone Formation In Vitro

Although it has been proposed that deoxycholic acid and its derivatives could be employed in the experimental study of cholagogues and gallstone formation, specific in vitro research on the cholagogue mechanisms of this compound is not found in the reviewed scientific literature. avantiresearch.com It is known that herbal cholagogues exert their effects through a variety of mechanisms, including the stimulation of bile acid synthesis and export pumps. researchgate.net

Research on the parent compound, deoxycholic acid (DCA), offers some clues regarding its potential involvement in the formation of gallstones. In analyses of human gallbladder bile, a comparative increase in the proportion of deoxycholic acid was observed to promote the partitioning of cholesterol into vesicles. nih.gov This, in turn, elevates the vesicular cholesterol-to-phospholipid molar ratio, which can shorten the time required for the nucleation of cholesterol microcrystals, a fundamental step in the development of cholesterol gallstones. nih.gov Conversely, a study in which normal subjects ingested DCA did not yield direct evidence for a role of deoxycholate in the pathogenesis of cholesterol cholelithiasis, as the cholesterol saturation of bile in the fasting state remained unsaturated. nih.gov

The hydrophilic bile acid ursodeoxycholic acid (UDCA) has proven effective in the dissolution of gallstones, especially those of a smaller size. nih.gov The mechanism of UDCA is believed to involve the enhancement of cholesterol solubility in bile. nih.gov In contrast, the more hydrophobic character of DCA may heighten the risk of gallstone formation. nih.gov

The following table summarizes findings related to deoxycholic acid and the formation of gallstones.

Study TypeSampleKey FindingsReference
In vitro analysisHuman gallbladder bileAn increased proportion of deoxycholic acid correlates with a reduced time for cholesterol microcrystal nucleation. nih.gov
Clinical studyHealthy volunteersIngestion of deoxycholic acid did not result in cholesterol-supersaturated bile. nih.gov

Advanced Research Applications and Methodological Contributions

Applications in Nanotechnology and Drug Delivery Systems

The molecular structure of deoxycholic acid and its derivatives, including the 3-O-Sulfate Disodium (B8443419) Salt, makes them suitable for applications in nanotechnology and for the development of sophisticated drug delivery systems. avantiresearch.com The compound is being actively investigated as a component for incorporation into nanostructures. avantiresearch.com

Research into related deoxycholic acid-conjugated systems demonstrates the potential of this molecular family in overcoming significant pharmaceutical challenges, such as poor drug solubility and low oral bioavailability. For instance, deoxycholic acid-functionalized nanoparticles (DNPs) have been developed to enhance the intestinal absorption of therapeutic agents. nih.gov These systems can be engineered to target specific transporters in the small intestine, such as the apical sodium-dependent bile acid transporter. nih.gov

In one study, deoxycholic acid-conjugated nanoparticles were used for the oral delivery of rhein, a compound with low aqueous solubility. The resulting nanoparticles exhibited favorable characteristics for drug delivery. nih.gov Furthermore, nanoparticles decorated with sodium deoxycholate have been shown to form stable, biocompatible colloidal carriers suitable for retaining both lipophilic and hydrophilic compounds. nih.gov The use of sodium deoxycholate as a stabilizer resulted in nanoparticles with a narrow size distribution and good stability, making them a promising platform for systemic drug delivery. nih.gov

Table 1: Performance of Deoxycholic Acid-Functionalized Nanoparticles for Rhein Delivery

Parameter Finding Source
Particle Size Approximately 190 nm nih.gov
Entrapment Efficiency 90.7 ± 0.73% nih.gov
Drug-Loading Efficiency 6.5 ± 0.29% nih.gov
Cellular Uptake Improvement 3.25-fold higher than RH suspension nih.gov
Permeability (Papp) Improvement 5.05-fold higher than RH suspension nih.gov
Maximum Concentration (Cmax) 2.40-fold higher than RH suspension nih.gov

| Bioavailability (AUC0-inf) | 3.33-fold higher than RH suspension | nih.gov |

Role in Microlithography and Material Science

Beyond drug delivery, derivatives of deoxycholic acid are being explored for their potential in material science. It is suggested that Deoxycholic Acid 3-O-Sulfate Disodium Salt can function as a photo-resistant component in the field of microlithography. avantiresearch.com This application leverages the compound's chemical stability and properties as a detergent to contribute to the fabrication of microscale structures. avantiresearch.com

Development as a Research Biomarker for Enzyme Activity (e.g., CYP3A)

A significant area of research focuses on the metabolic pathway of deoxycholic acid as a source of endogenous biomarkers for enzyme activity, particularly for the Cytochrome P450 3A (CYP3A) family. nih.govmdpi.com The CYP3A enzymes are critical for the metabolism of a large percentage of clinically used drugs, making the ability to assess their activity crucial in drug development and clinical pharmacology. mdpi.com

Deoxycholic acid (DCA) is oxidized by CYP3A enzymes into tertiary metabolites. nih.gov Research has shown that the tertiary oxidation of DCA is predictive of CYP3A activity. nih.gov Specifically, the ratios of hydroxylated metabolites, such as 1β-hydroxy-deoxycholic acid (1β-OH-DCA), to the total deoxycholic acid pool can serve as a sensitive and non-invasive biomarker. mdpi.com Studies have demonstrated that the metabolic reaction of DCA to 1β-OH-DCA by CYP3A is selective and sensitive. mdpi.com

Clinical investigations have validated the use of the urinary 1β-OH-DCA to total DCA ratio as an endogenous biomarker for assessing CYP3A inhibition. In a study involving healthy volunteers, the administration of itraconazole, a known CYP3A inhibitor, led to a significant and measurable decrease in this biomarker ratio, which correlated with the reduced clearance of midazolam, a probe drug for CYP3A activity. mdpi.com These findings support the use of this urinary biomarker as a convenient and non-invasive tool in clinical drug-drug interaction studies. mdpi.com

Table 2: Effect of CYP3A Inhibitor (Itraconazole) on Biomarker Ratio

Parameter Measurement Result Source
CYP3A Probe Drug Oral Midazolam Clearance Decreased by 70% from baseline mdpi.com
Endogenous Biomarker Urinary 1β-OH-DCA/Total DCA Ratio Reduced by up to 75% from baseline mdpi.com

| Correlation | Probe Drug vs. Endogenous Biomarker | Statistically significant (rs = 0.53, p < 0.01) | mdpi.com |

Utilization in Lipidomics and Metabolomics Research

This compound is an important molecule in the fields of lipidomics and metabolomics, which involve the comprehensive study of lipids and metabolites in biological systems. avantiresearch.commtoz-biolabs.com As a metabolite of a major secondary bile acid, its accurate quantification is crucial for research into bile acid metabolism, liver function, and gallbladder health. mtoz-biolabs.com

The analysis of this compound in biological samples is typically performed using advanced analytical techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS). mtoz-biolabs.com This methodology provides high sensitivity and specificity, enabling researchers to precisely measure its levels and investigate its physiological and pathological roles. mtoz-biolabs.com

Furthermore, the advancement of metabolomics research has been supported by the synthesis of stable isotope-labeled internal standards. The availability of compounds like Deoxycholic Acid-d5 3-O-Sulfate Disodium Salt is critical for achieving accurate and reproducible quantification in mass spectrometry-based studies. lgcstandards.com These labeled standards are used to correct for variability during sample preparation and analysis, ensuring the high quality of data in lipidomics and metabolomics research.

Future Directions and Emerging Research Avenues

Elucidation of Novel Biological Targets and Binding Partners

A primary goal of future research is to identify the specific molecular targets and binding partners of Deoxycholic Acid 3-O-Sulfate. While the receptors for unsulfated bile acids like the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5) are well-known, it is hypothesized that sulfation at the 3-O-position alters these binding affinities and may direct the molecule toward novel targets. physiology.org

Research on sulfated secondary bile acids suggests they may have distinct immunomodulatory roles. Studies have indicated that while unsulfated secondary bile acids can have pro-inflammatory effects, their sulfated counterparts may exhibit different, potentially anti-inflammatory, properties or have a minor effect on intestinal barrier function. nih.govphysiology.org For instance, in an inflammatory intestinal model, sulfated deoxycholic acid (DCA) was shown to slightly restore the transepithelial electrical resistance (TEER), a measure of barrier integrity, that was compromised by activated dendritic cells. nih.gov This points toward potential interactions with immune cells or epithelial cell signaling pathways that are distinct from unsulfated DCA.

Future investigations will likely employ techniques such as affinity chromatography-mass spectrometry and protein microarrays to screen for proteins that selectively bind to Deoxycholic Acid 3-O-Sulfate. Identifying these partners is crucial for understanding its downstream effects, whether in metabolic regulation, immune response, or cellular homeostasis. avantiresearch.com

Table 1: Potential Research Areas for Biological Targets

Research AreaRationalePotential Methodologies
Receptor Binding Assays To determine if Deoxycholic Acid 3-O-Sulfate binds to known bile acid receptors (e.g., FXR, TGR5, VDR) and with what affinity compared to its unsulfated form.Competitive binding assays, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC).
Immune Cell Interactions To explore the immunomodulatory effects observed in preliminary studies, focusing on cell types like dendritic cells, macrophages, and lymphocytes. nih.govCo-culture experiments, cytokine profiling, flow cytometry analysis of immune cell activation markers.
Membrane Protein Interactions To identify transporters or channels that may be specifically involved in the cellular influx or efflux of the sulfated compound.Proteomic screening, use of detergents like deoxycholic acid to isolate membrane-associated proteins. avantiresearch.comnih.gov
Enzyme Substrate Identification To discover if Deoxycholic Acid 3-O-Sulfate acts as a substrate or inhibitor for enzymes beyond those involved in its direct metabolism.Enzymatic assays, metabolomic profiling of downstream products.

Advanced In Vitro and Ex Vivo Modeling Systems for Mechanistic Studies

To probe the mechanisms of action of Deoxycholic Acid 3-O-Sulfate, researchers are developing more physiologically relevant modeling systems that move beyond simple cell monolayers.

In Vitro Models: Advanced in vitro models are being engineered to better mimic the complex environment of tissues like the intestine and liver. A notable example is a novel inflammatory human intestinal model consisting of a co-culture of Caco-2 and mucus-producing HT29-MTX-E12 cells. nih.gov This model incorporates a semi-wet interface with mechanical stimulation to create a more realistic mucus layer and includes LPS-activated dendritic cells in a basolateral compartment to simulate chronic inflammation. nih.gov Such systems are invaluable for studying how sulfated DCA affects intestinal barrier function and immune responses under pathological conditions. nih.gov Other established cell lines like HepG2 and primary human hepatocytes continue to be used for studying bile acid metabolism and synthesis, providing a basis for comparison. nih.govnih.gov

Ex Vivo Models: Ex vivo systems, which use tissue samples, offer another layer of complexity. For instance, researchers have used ex vivo cocultures of mucosal microbiota from cancerous and noncancerous gut tissues to study the production of deoxycholic acid. nih.gov This approach could be adapted to investigate how the gut microbiome metabolizes or is influenced by Deoxycholic Acid 3-O-Sulfate, providing insights into the gut-liver axis.

Future models will likely include organ-on-a-chip technology and 3D bioprinted tissues, allowing for the study of interactions between multiple cell types in a controlled, dynamic environment.

Table 2: Comparison of Modeling Systems for Deoxycholic Acid 3-O-Sulfate Research

Model TypeDescriptionAdvantagesLimitations
2D Cell Monolayers Single cell types (e.g., Caco-2, HepG2) grown on a flat surface. nih.govnih.govHigh-throughput, reproducible, cost-effective.Lacks tissue architecture, cell-cell interactions, and complex microenvironment.
Advanced Co-Cultures Multiple cell types grown together to mimic tissue structure (e.g., Caco-2/HT29-MTX with immune cells). nih.govBetter representation of cellular crosstalk and physiological barriers.More complex to maintain, lower throughput.
Ex Vivo Tissue Cultures Freshly isolated tissue maintained in culture for a short period (e.g., gut mucosal biopsies). nih.govPreserves native tissue architecture and cellular diversity.Limited viability, high variability between samples.
Organoids / Spheroids Self-assembling 3D cell aggregates that mimic organ structure and function.High physiological relevance, suitable for studying development and disease.Complex culture requirements, potential for batch-to-batch variability.

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Roles

A holistic understanding of the biological impact of Deoxycholic Acid 3-O-Sulfate requires the integration of multiple high-throughput "omics" technologies. This systems biology approach can reveal connections between this single molecule and broader metabolic and signaling networks.

Metabolomics: Targeted and pseudo-targeted metabolomics, often using liquid chromatography-mass spectrometry (LC-MS), can precisely quantify changes in the profiles of bile acids and other metabolites in response to Deoxycholic Acid 3-O-Sulfate. nih.govnih.gov This helps to map its metabolic fate and its influence on related pathways. One study successfully developed a method to detect 172 bile acid compounds, showcasing the power of this approach in liver fibrosis models. nih.gov

Proteomics: Shotgun proteomics can identify changes in protein expression in cells or tissues exposed to the compound. This is critical for discovering novel binding partners, transporters, and downstream effector proteins. nih.gov

Lipidomics: Given that bile acids are central to lipid metabolism, lipidomics is used to analyze how Deoxycholic Acid 3-O-Sulfate affects the broader landscape of cellular lipids, including phospholipids (B1166683) and ceramides. frontiersin.orgyoutube.com Integrated lipidomics and metabolomics have been used to characterize metabolic disorders in models of cholestasis. frontiersin.org

Transcriptomics/Genomics: Analyzing changes in gene expression (RNA-Seq) can reveal which signaling pathways and cellular processes are activated or suppressed by the compound. Metatranscriptomic analysis of the gut microbiome can also show how it affects microbial gene expression and function. illinois.edu

The true power lies in integrating these datasets. For example, combining metabolomics data showing an increase in a specific lipid with proteomics data showing the upregulation of an enzyme involved in that lipid's synthesis can provide a clear, mechanistic link.

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate detection and quantification of Deoxycholic Acid 3-O-Sulfate Disodium (B8443419) Salt in complex biological matrices like serum, urine, and tissue is fundamental to all research efforts. mtoz-biolabs.com While significant progress has been made, the pursuit of enhanced analytical methods continues.

The primary challenge lies in separating and specifically detecting sulfated bile acids from a large pool of structurally similar, and often more abundant, unsulfated and other conjugated forms. mdpi.com

Chromatography and Mass Spectrometry: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the cornerstone of modern bile acid analysis. mtoz-biolabs.comnih.gov Advances such as ultra-high-performance liquid chromatography (UHPLC) provide better and faster separation, while tandem mass spectrometry (MS/MS) offers high sensitivity and specificity. nih.govmdpi.com Techniques like pseudo-targeted metabolomics combine the breadth of untargeted screening with the quantitative accuracy of targeted methods. nih.gov The use of isotopically labeled internal standards, such as Deoxycholic-2,2,4,4-d4 acid 3-sulfate disodium salt, is critical for precise quantification in MS-based methods. sigmaaldrich.comsigmaaldrich.com

Advanced Fragmentation and Detection: Newer mass spectrometry platforms, such as the ZenoTOF 7600 system, offer novel fragmentation techniques like electron activated dissociation (EAD) in addition to traditional collision-induced dissociation (CID). sciex.com EAD can provide more detailed structural information, which is crucial for unambiguously identifying isomers. sciex.com

Biosensors: An emerging area is the development of highly sensitive biosensors. Researchers have engineered transcription factor-based biosensors for bile acids that can function in complex samples and achieve a sensitivity several orders of magnitude higher than cell-based systems. mdpi.com

Future developments will likely focus on miniaturization for high-throughput screening, improving the sensitivity to detect minute quantities in specific cellular compartments, and developing methods that can distinguish between different sulfated isomers with even greater confidence.

Table 3: Overview of Analytical Techniques for Sulfated Bile Acid Analysis

TechniquePrincipleAdvantages for Sulfated BA Analysis
Gas-Liquid Chromatography (GLC) Separation of volatile derivatives of BAs based on partitioning between a gaseous mobile phase and a liquid stationary phase. nih.govOne of the earlier methods used for separation.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18 column), with detection via UV absorbance. nih.govresearchgate.netGood separation of major conjugated bile acids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC or UHPLC for separation, followed by mass spectrometry for detection, where precursor ions are fragmented to create specific product ions for quantification. nih.govmtoz-biolabs.commdpi.comHigh sensitivity, high specificity, ability to quantify multiple analytes simultaneously, considered the gold standard. nih.gov
High-Resolution Mass Spectrometry (e.g., TOF, Orbitrap) Provides highly accurate mass measurements, allowing for elemental formula determination and better differentiation from interfering compounds. nih.govsciex.comExcellent for identifying unknown metabolites and confirming compound identity.
Biosensors (e.g., Transcription Factor-based) Engineered biological components (e.g., proteins) that produce a detectable signal upon binding to the target analyte. mdpi.comPotentially very high sensitivity and specificity, suitable for rapid, on-demand testing.

Q & A

Q. Q1. What are the validated methods for synthesizing and characterizing Deoxycholic Acid 3-O-Sulfate Disodium Salt?

A1. Synthesis typically involves sulfation of deoxycholic acid at the 3-OH position using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. Characterization requires:

  • Mass Spectrometry (MS): Confirm molecular weight (e.g., observed m/z ~534.60 for C24H38Na2O8S) .
  • NMR Spectroscopy: Identify sulfation at the 3-OH position via <sup>1</sup>H and <sup>13</sup>C NMR shifts (e.g., downfield shifts for the sulfated carbon) .
  • HPLC Purity Analysis: Use reverse-phase chromatography with UV detection (≥95% purity threshold for research-grade material) .

Q. Q2. How does this compound function in membrane protein isolation?

A2. As a mild anionic detergent, it solubilizes lipid bilayers while preserving protein integrity. Key parameters include:

  • Critical Micelle Concentration (CMC): ~2.4–4 mM, similar to non-sulfated deoxycholic acid derivatives .
  • Buffer Compatibility: Optimize pH (6–8) and ionic strength (e.g., 150 mM NaCl) to prevent precipitation .
  • Validation: Compare extraction efficiency with alternatives like Triton X-100 via SDS-PAGE or functional assays .

Advanced Research Questions

Q. Q3. How can isotopic labeling (e.g., deuterated analogs) improve pharmacokinetic studies of this compound?

A3. Deuterated forms (e.g., Deoxycholic-2,2,4,4-d4 Acid 3-sulfate) enable precise tracking in metabolic pathways:

  • Synthesis: Use deuterated precursors (≥98 atom % D) during sulfation .
  • Mass Spectrometry Applications: Differentiate endogenous vs. exogenous bile acids via unique isotopic signatures .
  • Limitations: Ensure isotopic purity (>98%) to avoid signal overlap in LC-MS/MS workflows .

Q. Q4. What experimental design considerations address contradictions in bile acid receptor binding data?

A4. Discrepancies may arise from structural analogs (e.g., glycolithocholic acid 3-sulfate) or assay conditions:

  • Structural Specificity: Use high-purity (>95%) Deoxycholic Acid 3-O-Sulfate to minimize cross-reactivity with FXR or TGR5 receptors .
  • Competitive Binding Assays: Include controls with non-sulfated deoxycholic acid to quantify sulfation’s impact on affinity .
  • Cell-Based Models: Validate receptor expression levels (e.g., HEK293T vs. primary hepatocytes) to account for tissue-specific responses .

Q. Q5. How does the compound’s stability under varying storage conditions affect experimental reproducibility?

A5. Degradation products (e.g., desulfation or oxidation) can skew results:

  • Storage Recommendations: –20°C in anhydrous, inert atmospheres to prevent hydrolysis .
  • Stability Monitoring: Periodic HPLC analysis to detect free deoxycholic acid (indicative of desulfation) .
  • Buffered Solutions: Prepare fresh solutions in degassed, neutral-pH buffers to avoid micelle disruption .

Q. Q6. What advanced applications exist for this compound in nanotechnology or drug delivery?

A6. Its amphiphilic structure enables:

  • Micelle/Nanoparticle Synthesis: Optimize molar ratios with phospholipids (e.g., phosphatidylcholine) for size-controlled assemblies .
  • Photolithography: Use as a photoresist component due to UV stability and solubility in organic solvents .
  • Drug Encapsulation: Evaluate loading efficiency of hydrophobic therapeutics (e.g., paclitaxel) via fluorescence quenching assays .

Q. Q7. How can researchers mitigate interference from structural analogs in metabolomic studies?

A7. Key strategies include:

  • Chromatographic Resolution: Use UPLC with C18 columns and gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) to separate sulfated vs. non-sulfated bile acids .
  • Tandem MS/MS: Monitor unique fragment ions (e.g., m/z 97 for sulfate groups) for specificity .
  • Synthetic Standards: Include isotopically labeled internal standards (e.g., <sup>13</sup>C-Deoxycholic Acid 3-O-Sulfate) for quantification .

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